molecular formula C12H16O3S B15162151 5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol CAS No. 144582-98-9

5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol

Cat. No.: B15162151
CAS No.: 144582-98-9
M. Wt: 240.32 g/mol
InChI Key: VOPAMIRVDFQHHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol is an organic compound characterized by the presence of a benzenesulfonyl group attached to a pentenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol typically involves the reaction of benzenesulfonyl chloride with an appropriate alcohol under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction conditions often include the use of an organic solvent like dichloromethane or toluene to dissolve the reactants and control the reaction temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzenesulfonyl)-3-methylpent-3-en-1-ol is unique due to the presence of both the benzenesulfonyl group and the pentenol structure, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications that are not possible with other similar compounds.

Properties

CAS No.

144582-98-9

Molecular Formula

C12H16O3S

Molecular Weight

240.32 g/mol

IUPAC Name

5-(benzenesulfonyl)-3-methylpent-3-en-1-ol

InChI

InChI=1S/C12H16O3S/c1-11(7-9-13)8-10-16(14,15)12-5-3-2-4-6-12/h2-6,8,13H,7,9-10H2,1H3

InChI Key

VOPAMIRVDFQHHP-UHFFFAOYSA-N

Canonical SMILES

CC(=CCS(=O)(=O)C1=CC=CC=C1)CCO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.